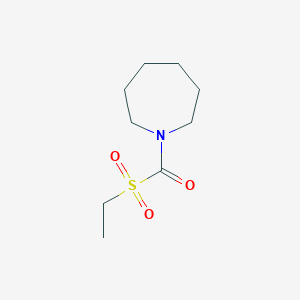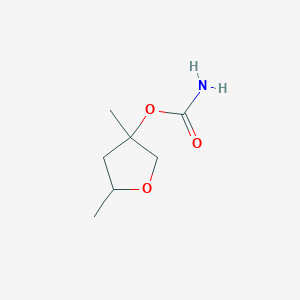
Malonamic acid, 2-sec-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonamic acid,2-sec-butyl-(8ci) is an organic compound with the molecular formula C7H13NO3. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a sec-butyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Malonamic acid,2-sec-butyl-(8ci) typically involves the reaction of malonic acid with sec-butylamine. The process can be summarized as follows:
Deprotonation: Malonic acid is deprotonated using a base such as sodium hydroxide to form the malonate anion.
Amidation: The malonate anion reacts with sec-butylamine under controlled conditions to form Malonamic acid,2-sec-butyl-(8ci).
Industrial Production Methods
Industrial production of Malonamic acid,2-sec-butyl-(8ci) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to control the reaction parameters effectively.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity
Análisis De Reacciones Químicas
Types of Reactions
Malonamic acid,2-sec-butyl-(8ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Malonamic acid,2-sec-butyl-(8ci) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Malonamic acid,2-sec-butyl-(8ci) involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include:
Nucleophilic Attack: The compound can donate electrons to electrophilic centers, leading to bond formation.
Hydrolysis: It can undergo hydrolysis to release malonic acid and sec-butylamine, which can further participate in biochemical pathways
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid: The parent compound, which lacks the sec-butyl group.
Acetoacetic Acid: A similar compound with a keto group instead of the amide group.
Succinamic Acid: Another derivative of succinic acid with an amide group.
Uniqueness
Malonamic acid,2-sec-butyl-(8ci) is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-carbamoyl-3-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4(2)5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11) |
Clave InChI |
SCLDPSHCFIMQPE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)






![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)




![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
